Diisopentyl phthalate

Vue d'ensemble

Description

Diisopentyl phthalate is a phthalate ester . It is a clear, colorless oil used as a plasticizer for nitrocellulose and resin lacquers . It is also used in the manufacture of glue to prevent foaming and in rubber cements .

Synthesis Analysis

Diisopentyl phthalate is formed by the esterification of isopentanol and phthalic anhydride . It can be detected and quantified in polyvinyl chloride (PVC) medical devices by gas chromatography coupled with mass spectrometry (GC-MS) .Molecular Structure Analysis

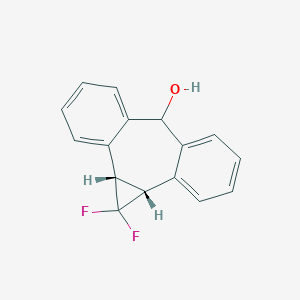

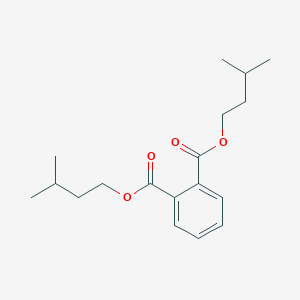

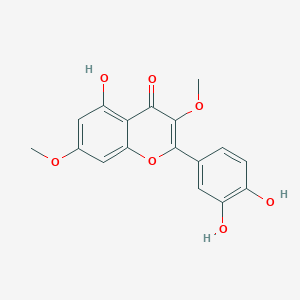

Diisopentyl phthalate has the empirical formula C18H26O4 . It has a molecular weight of 306.40 . The structure contains 48 bonds, including 22 non-H bonds, 8 multiple bonds, 10 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, and 2 aromatic esters .Chemical Reactions Analysis

Phthalates, including diisopentyl phthalate, are known to be endocrine-disrupting chemicals . They can alter the development and function of hormone-dependent structures within the nervous system, which can induce neurological disorders .Physical And Chemical Properties Analysis

Diisopentyl phthalate is a clear, colorless oil . It has a refractive index of 1.485-1.489 . It is stored at a temperature of 2-8°C .Applications De Recherche Scientifique

Comprehensive Analysis of Diisopentyl Phthalate Applications

Diisopentyl phthalate (DiPeP) is a chemical compound primarily used as a plasticizer and has various applications in scientific research and industry. Below is a detailed analysis of its unique applications:

Plasticizer in PVC Production: DiPeP is extensively used as a plasticizer in the production of polyvinyl chloride (PVC) . It imparts flexibility and durability to PVC products, which are utilized in a wide range of consumer and industrial applications .

Skin Sensitization Research: Recent studies have explored the skin sensitization potential of DiPeP using in silico and in vitro methods. The compound’s immunomodulatory effects were investigated, revealing its role in activating keratinocytes and dendritic cells, which are key events in the skin sensitization process .

Reproductive Toxicology: In-depth toxicological studies have been conducted to assess the impact of DiPeP on reproductive development and function . Exposure to DiPeP has shown to induce a range of reproductive and antiandrogenic effects, typical of the rat phthalate syndrome, including reduced anogenital distance and changes in testicular morphology and function .

Environmental Monitoring: Due to its widespread use, DiPeP is a compound of interest in environmental monitoring. Its presence in various ecosystems can be indicative of pollution levels and can help in assessing the environmental impact of industrial activities.

Analytical Chemistry: DiPeP serves as an analytical standard in chemical analysis. It is used to calibrate instruments and validate methodologies in the detection and quantification of phthalate compounds in various samples .

Mécanisme D'action

Target of Action

Diisopentyl phthalate (DIPP) is an endocrine-disrupting chemical that primarily targets the endocrine system . It can interfere with nuclear receptors in various neural structures involved in controlling brain functions . DIPP is also known to be toxic for reproduction .

Mode of Action

DIPP interacts with its targets by disrupting the hormone balance of the organism through interaction with hormone synthesis, transport, and metabolism . It can alter the development and function of hormone-dependent structures within the nervous system, which can induce neurological disorders . DIPP can lower mRNA levels of key steroidogenic proteins, lending support to the previously reported reductions in fetal testosterone production .

Biochemical Pathways

DIPP affects the hypothalamic–pituitary–gonadal, adrenal, and thyroid axis, which is crucial for the neurodevelopmental process . It also lowers fetal testis transcript levels of Insl3 and changes gene expression of some steroid hormones receptors .

Pharmacokinetics

. This suggests that DIPP may have high bioavailability. More research is needed to fully understand the pharmacokinetics of DIPP .

Result of Action

Exposure to DIPP can lead to a range of reproductive and antiandrogenic effects, including reduced anogenital distance, reduced weight of seminal vesicles, and testicular morphological and functional changes . It can also cause cell death by apoptosis and necrosis .

Action Environment

Environmental factors play a significant role in the action, efficacy, and stability of DIPP. These compounds can migrate from plastic materials to the environment, changing biological systems . The widespread use of DIPP in various products leads to its ubiquitous presence in the environment, which can result in widespread human exposure .

Safety and Hazards

Propriétés

IUPAC Name |

bis(3-methylbutyl) benzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26O4/c1-13(2)9-11-21-17(19)15-7-5-6-8-16(15)18(20)22-12-10-14(3)4/h5-8,13-14H,9-12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JANBFCARANRIKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCOC(=O)C1=CC=CC=C1C(=O)OCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80209236 | |

| Record name | Isoamyl phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80209236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diisopentyl phthalate | |

CAS RN |

605-50-5 | |

| Record name | Diisopentyl phthalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=605-50-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoamyl phthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000605505 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diisopentyl phthalate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17070 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isoamyl phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80209236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diisopentyl phthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.172 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOAMYL PHTHALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WPN6M4ZUIF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the primary concerns surrounding Diisopentyl phthalate exposure?

A1: Research indicates that DiPeP exhibits antiandrogenic effects, particularly concerning male reproductive development. Studies have linked DiPeP exposure to altered hormone levels, testicular abnormalities, and impaired reproductive function in male rats. [, , , ] These findings raise concerns about potential implications for human health, especially during critical developmental windows.

Q2: How does Diisopentyl phthalate affect hormone production and signaling?

A2: DiPeP can disrupt the expression of genes crucial for steroidogenesis, the process of hormone production. For instance, in utero exposure to DiPeP was found to reduce mRNA levels of key steroidogenic genes, including Star, Cyp11a1, and Cyp17a1, in fetal rat testes. [] This downregulation can lead to decreased testosterone production, as observed in several studies. [, ] Additionally, DiPeP may impact hormone signaling by altering the expression of hormone receptors. [, ]

Q3: What specific developmental effects have been observed in rats exposed to Diisopentyl phthalate?

A3: Exposure to DiPeP during gestation and lactation has been linked to a range of developmental issues in male rats, mirroring characteristics of "phthalate syndrome". These effects include reduced anogenital distance, a sensitive marker of antiandrogenic activity, as well as alterations in the weight of reproductive organs like seminal vesicles and testes. [, ] Additionally, DiPeP exposure has been associated with testicular morphological changes, indicating potential disruption of normal testicular development. []

Q4: How does Diisopentyl phthalate compare to other phthalates in terms of potency?

A4: Research suggests that DiPeP is among the most potent antiandrogenic phthalates. [, ] While comparative studies are limited, its effects on hormone production and reproductive development in rats are comparable to, and in some cases even exceed, those observed with other well-studied phthalates like di-n-butyl phthalate (DnBP) and di(2-ethylhexyl) phthalate (DEHP). []

Q5: What is the significance of finding Diisopentyl phthalate metabolites in human populations?

A5: The detection of DiPeP metabolites in urine samples from pregnant women and children in Brazil, while not detected elsewhere, highlights a specific exposure scenario. [, ] While more research is needed to establish a definitive link between DiPeP exposure and adverse health outcomes in humans, the compound's potent antiandrogenic effects in animal models warrant careful consideration and further investigation into potential human health risks.

Q6: What analytical methods are used to measure Diisopentyl phthalate levels?

A6: Gas chromatography-mass spectrometry (GC-MS) is widely employed for detecting and quantifying DiPeP in various matrices, including environmental samples and biological fluids. [, ] This technique allows for the separation and identification of DiPeP from other compounds, ensuring accurate measurement even at trace levels. Solid phase extraction (SPE) is often used as a purification step prior to GC-MS analysis to concentrate the analyte and remove interfering substances. []

Q7: What are the implications of the observed effects of Diisopentyl phthalate for risk assessment?

A7: The antiandrogenic effects observed in animal studies, coupled with the documented human exposure to DiPeP, underscore the need for comprehensive risk assessments. [] Future research should focus on confirming these findings, elucidating the underlying mechanisms of action, and determining the human relevance of these effects. This information is crucial for developing effective risk management strategies to minimize potential health risks associated with DiPeP exposure.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole](/img/structure/B124415.png)

![Methyl 6-cyanobenzo[b]thiophene-2-carboxylate](/img/structure/B124424.png)

![Spiro[cyclohexane-1,2-[3]oxabicyclo[3.2.0]heptane], 1-ethoxy-(9CI)](/img/structure/B124428.png)